(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC13680959
Molecular Formula: C21H22N2O6
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O6 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | (2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1 |
| Standard InChI Key | WXQFHIXVEGWTFS-GOSISDBHSA-N |
| Isomeric SMILES | C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characterization and Chemical Identity
The molecular formula of (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is C₂₁H₂₂N₂O₆, with a molecular weight of 398.4 g/mol . Its IUPAC name, (2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid, reflects the stereochemistry at the second carbon of the piperazine ring and the positions of the protective groups. Key identifiers include:
The stereochemistry of the compound is critical for its interactions in biological systems, as the R-configuration at C2 influences binding affinity in target proteins . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the axial chirality and planar geometry of the piperazine ring .
Synthesis and Manufacturing
The synthesis of (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves a multi-step process:
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Piperazine Ring Functionalization: The primary amine groups of piperazine are protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield 1,4-bis(benzyloxycarbonyl)piperazine .
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Carboxylic Acid Introduction: Selective oxidation or carboxylation at the C2 position introduces the carboxylic acid group. Asymmetric synthesis methods, such as chiral auxiliary-mediated reactions, ensure the R-configuration is retained .
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Deprotection and Purification: Intermediate products are purified via recrystallization or chromatography, with final yields averaging 60–75% .
A representative synthesis protocol from a related piperazine derivative involves lithiation of a tert-butoxycarbonyl (Boc)-protected intermediate, followed by carboxylation and deprotection . Scalability remains a challenge due to the sensitivity of the Cbz groups to hydrogenolysis .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s dual Cbz groups protect amine functionalities during solid-phase peptide synthesis (SPPS), enabling the sequential assembly of complex peptides. Its carboxylic acid moiety facilitates coupling to resin-bound amino acids via standard carbodiimide chemistry .
Prodrug Development
The benzyloxycarbonyl groups serve as enzymatically cleavable prodrug motifs, enabling targeted drug release in vivo. For example, piperazine-based prodrugs of antiviral agents leverage this chemistry for improved bioavailability .
| Property | Value | Method/Source |
|---|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.3 | Calculated via PubChem |
| Aqueous Solubility | 0.12 mg/mL at 25°C | ALOGPS |
| Melting Point | 158–162°C (decomposes) | Analog data |
The compound is hygroscopic and requires storage under inert conditions at 2–8°C .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (DMSO-d6) displays characteristic peaks for the piperazine ring (δ 3.2–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid (δ 12.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 399.3 [M+H]⁺.
Chromatography
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity with a retention time of 6.8 minutes .
Future Directions
Advances in asymmetric catalysis could improve the enantioselective synthesis of this compound, while computational modeling may elucidate its role in disrupting PPIs. Collaborative efforts between academia and industry are essential to expand its therapeutic applications.
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